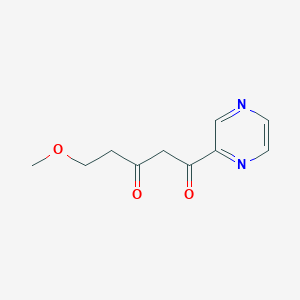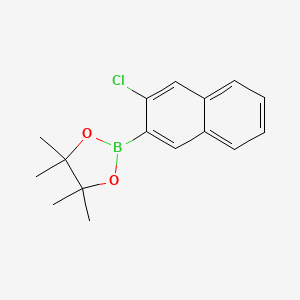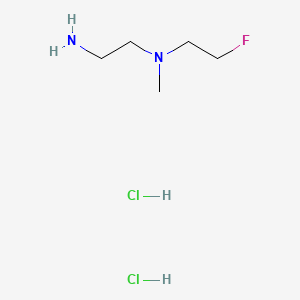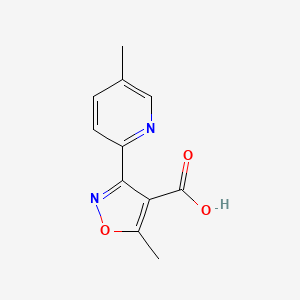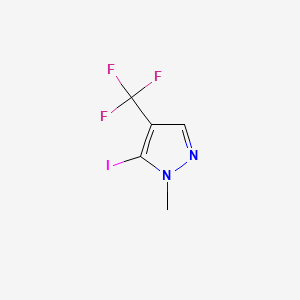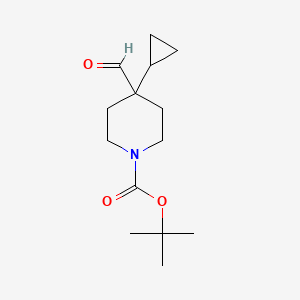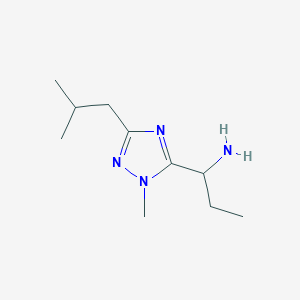![molecular formula C15H24ClNO2 B13631725 4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride](/img/structure/B13631725.png)
4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride is an organic compound with the molecular formula C15H24ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride typically involves the reaction of piperidine derivatives with benzyl chloride and subsequent functional group modifications. One common method includes:
Starting Material: Piperidine.
Reaction with Benzyl Chloride: Piperidine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy derivative.
Functional Group Modification: The benzyloxy derivative undergoes further reactions to introduce the propyl group and hydroxyl group at the appropriate positions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyloxy group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged regions of the target. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.
類似化合物との比較
Similar Compounds
4-Piperidone: A precursor to various piperidine derivatives, used in the synthesis of pharmaceuticals.
Piperidine: The parent compound, widely used in organic synthesis.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with similar structural features, studied for its antimicrobial activity.
Uniqueness
4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy and hydroxyl groups provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
特性
分子式 |
C15H24ClNO2 |
|---|---|
分子量 |
285.81 g/mol |
IUPAC名 |
4-(3-phenylmethoxypropyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c17-15(8-10-16-11-9-15)7-4-12-18-13-14-5-2-1-3-6-14;/h1-3,5-6,16-17H,4,7-13H2;1H |
InChIキー |
BRXOETICRLKBTA-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(CCCOCC2=CC=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


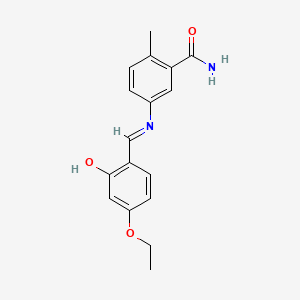
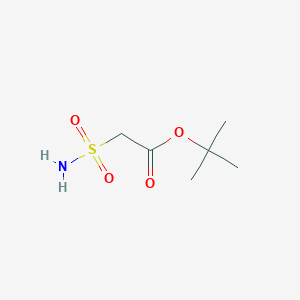
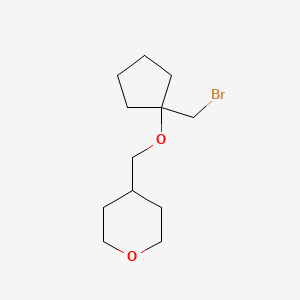
![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B13631667.png)
